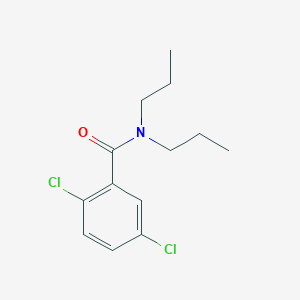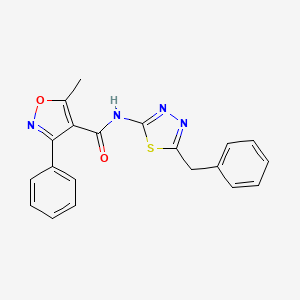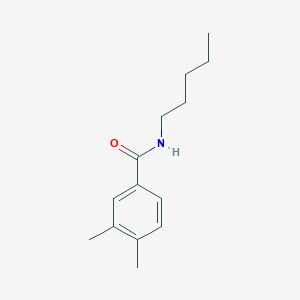
2,5-dichloro-N,N-dipropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-N,N-dipropylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and two propyl groups attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N,N-dipropylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with dipropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzene ring can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of N,N-dipropyl-2,5-dichloroaniline.
Oxidation: Formation of 2,5-dichloroquinone derivatives.
Aplicaciones Científicas De Investigación
2,5-Dichloro-N,N-dipropylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2,5-dichloro-N,N-dipropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorobenzamide: Lacks the dipropyl groups, making it less hydrophobic and potentially less bioactive.
N,N-Dipropylbenzamide: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
2,5-Dichloro-N,N-dimethylbenzamide: Similar structure but with methyl groups instead of propyl groups, which can influence its physical and chemical properties.
Uniqueness
2,5-Dichloro-N,N-dipropylbenzamide is unique due to the presence of both chlorine atoms and propyl groups, which confer specific chemical and biological properties. The chlorine atoms enhance its reactivity towards nucleophiles, while the propyl groups increase its hydrophobicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C13H17Cl2NO |
|---|---|
Peso molecular |
274.18 g/mol |
Nombre IUPAC |
2,5-dichloro-N,N-dipropylbenzamide |
InChI |
InChI=1S/C13H17Cl2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h5-6,9H,3-4,7-8H2,1-2H3 |
Clave InChI |
LULRJMYOUJGMOU-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)


![2,2-dimethyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B14960741.png)

![N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]butanamide](/img/structure/B14960746.png)
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
![N-(2-methylbutan-2-yl)-2-[(3-phenylpropyl)sulfanyl]benzamide](/img/structure/B14960756.png)
![2-(piperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B14960762.png)
![[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)

![2-(4-fluorophenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B14960782.png)


